Helicide

Neuroscience Psychopharmacology Natural Products

Helicide (4-Formylphenyl-β-D-allopyranoside) is a high-purity phenolic glycoside (>98% HPLC) isolated from Helicia nilagirica. Its unique 4-formylphenyl-β-D-allopyranoside scaffold delivers significantly stronger sedative, hypnotic, and analgesic effects compared to structural analogs like gastrodin—without rebound insomnia or dependence. The compound engages differentiated multi-pathway modulation (cAMP/PKA/CREB, IKK/IκBα/NF-κB, TrkA-TRPV1) validated in CUMS depression models, trigeminal neuralgia, and osteoarthritis pain. Ideal for neuroscience labs exploring non-opioid analgesia, epigenetic lncRNA-miRNA regulation, and focused SAR library synthesis. Data-driven choice for reproducible in vivo behavioral pharmacology.

Molecular Formula C13H16O7
Molecular Weight 284.26 g/mol
Cat. No. B10789413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHelicide
Molecular FormulaC13H16O7
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1
InChIKeyOLZAGZCCJJBKNZ-SYLRKERUSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Helicide (CAS 80154-34-3) Procurement Guide: Natural Phenolic Glycoside with Distinct CNS Activity Profile


Helicide, also referred to as Helicid or Helicidum (CAS 80154-34-3), is a phenolic glycoside with the systematic name 4-Formylphenyl-β-D-allopyranoside . It is the primary bioactive constituent isolated from the seeds of the Chinese medicinal herb Helicia nilagirica Bedd. . The compound is characterized by a 4-formylphenyl aglycone linked to a β-D-allopyranoside sugar moiety, which distinguishes it from other structurally similar glycosides like gastrodin . Helicide has been reported to exert a range of central nervous system (CNS) effects, including sedative, analgesic, hypnotic, and antidepressant properties, and is clinically used in research contexts for conditions such as neurasthenic syndrome, vascular headaches, and trigeminal neuralgia .

Helicide vs. Analogs: Why Simple Structural Similarity Does Not Predict Pharmacological Equivalence


Although Helicide shares a core phenolic glycoside scaffold with compounds like gastrodin and 4-hydroxybenzyl alcohol, its unique 4-formylphenyl-β-D-allopyranoside structure confers a distinct pharmacological and pharmacokinetic profile that precludes generic substitution . Pharmacological and clinical studies have demonstrated that while Helicide exerts similar central nervous system effects to gastrodin, its sedative, hypnotic, and analgesic activities are significantly stronger, and its therapeutic profile includes a lack of rebound insomnia or drug dependence . Furthermore, Helicide engages multiple molecular pathways—including cAMP/PKA/CREB, IKK/IκBα/NF-κB, and the NONRATT030918.2/miRNA-128-3p/Prim1 axis—that are not identically modulated by its structural analogs, leading to differentiated in vivo outcomes in neuropsychiatric models [1]. The evidence below quantifies these critical differentiators, enabling data-driven procurement decisions.

Quantitative Differentiation of Helicide: Direct Comparative Evidence vs. Key Analogs


Superior Sedative, Hypnotic, and Analgesic Potency Compared to Gastrodin

Pharmacological and clinical studies have directly compared Helicide to the structurally related glycoside gastrodin. Helicide exerts similar effects on the central nervous system but its sedative, hypnotic, and analgesic effects are stronger than those of gastrodin . This qualitative assertion, while not providing a specific potency fold-change, is consistently reported across multiple authoritative sources and serves as a key differentiator for researchers selecting between these two natural glycosides. The enhanced activity of Helicide is further supported by its clinical use in treating neurasthenic syndrome, vascular headaches, and trigeminal neuralgia, whereas gastrodin is not indicated for the same breadth of conditions .

Neuroscience Psychopharmacology Natural Products

Antidepressant Efficacy Comparable to Fluoxetine in Chronic Unpredictable Mild Stress (CUMS) Rat Model

In a direct comparative study using a rat model of depression induced by chronic unpredictable mild stress (CUMS), Helicide (administered at 32 mg/kg) produced a significant reversal of depressive-like behaviors that was similar to that achieved by the standard-of-care antidepressant fluoxetine (5 mg/kg) [1]. Specifically, Helicide at 32 mg/kg significantly reversed CUMS-induced decreases in body weight and sucrose consumption, increased distance and crossings in the open-field test, reduced immobility time in the forced swimming test, and improved spatial memory in the Morris water maze [1]. Both Helicide and fluoxetine reversed the CUMS-induced decreases in 5-HT1A receptor expression and promoted BDNF expression in the hippocampus [2]. The comparable efficacy to fluoxetine, a well-established SSRI, positions Helicide as a valuable natural product-derived alternative for depression research, particularly for studies exploring non-monoaminergic mechanisms.

Depression Psychiatry Behavioral Pharmacology

Defined Absolute Oral Bioavailability (F = 15.74%) in Beagle Dogs

The absolute oral bioavailability (F) of Helicide was determined to be 15.74 ± 1.87% in beagle dogs using a two-period crossover design with intravenous and intragastric administration [1]. Following intravenous administration (i.v.), the mean AUC0-∞ was 12,062.06 ± 2,482.69 ng/mL·h, and the terminal half-life (t1/2 z) was 2.91 ± 1.37 h [1]. After intragastric gavage (i.g.), the AUC0-∞ was 7,589.16 ± 1,797.20 ng/mL·h, with a longer t1/2 z of 4.10 ± 4.35 h and a Cmax reached at 0.58 ± 0.20 h [1]. In rats, oral bioavailability at doses of 25, 50, and 100 mg/kg was reported as 48.34%, 48.17%, and 60.34%, respectively, with linear pharmacokinetic behavior [2]. This quantitative PK profile is essential for dose selection and experimental design, and it distinguishes Helicide from analogs like gastrodin, for which bioavailability data are less well-characterized or differ substantially [3].

Pharmacokinetics ADME Drug Development

Mechanistic Differentiation: Unique Modulation of lncRNA-miRNA Networks for Neuroprotection

Helicide exerts antidepressant and neuroprotective effects through a distinct molecular mechanism involving the downregulation of the long non-coding RNA NONRATT030918.2. In a rat CUMS depression model, Helicide administration led to a significant reduction in NONRATT030918.2 levels in the hippocampus (P < 0.05), which in turn upregulated miRNA-128-3p (P < 0.05) and suppressed the expression of the pro-apoptotic gene Prim1 (P < 0.05) [1]. This NONRATT030918.2/miRNA-128-3p/Prim1 regulatory axis reduced hippocampal neuronal apoptosis and alleviated depression-like behaviors [1]. Concurrently, Helicide also inhibits the IKK/IκBα/NF-κB pathway through the neurocalcin delta (NCALD) gene, reducing hippocampal neuroinflammation (IL-1β, COX-2, IL-6, TNF-α, iNOS) in CUMS rats [2]. These dual mechanisms—lncRNA modulation and NF-κB pathway suppression—are not reported for gastrodin or 4-hydroxybenzyl alcohol, establishing Helicide as a mechanistically unique tool for investigating non-coding RNA-based neuroprotection and anti-neuroinflammatory therapies.

Epigenetics RNA Biology Molecular Pharmacology

Synthetic Derivative Potential: Enhanced Sedative-Hypnotic Activity Through Structural Modification

Helicide serves as a versatile scaffold for the synthesis of derivatives with improved pharmacological properties. Research has demonstrated that Helicide derivatives containing a 1,4-dihydropyridine fragment exhibit higher sedative-hypnotic activity than the parent compound [1]. Additionally, a series of novel Helicide derivatives incorporating 3,4-dihydropyrimidin-2(1H)-one and 3,4-dihydropyrimidine-2(1H)-thione moieties have been synthesized, with several showing promising activity profiles [2]. This derivative potential contrasts with gastrodin and 4-hydroxybenzyl alcohol, which have been less extensively explored as starting materials for synthetic optimization. For medicinal chemistry and drug discovery programs, Helicide's amenability to structural modification offers a clear advantage: it can be used as a lead compound to generate a library of analogs with tunable CNS activity, potentially overcoming the bioavailability limitations of the parent molecule.

Medicinal Chemistry Drug Design Structure-Activity Relationship

Helicide Application Scenarios: Data-Driven Use Cases for Scientific and Industrial Research


Depression and Neuropsychiatric Disease Modeling

Helicide is ideally suited for in vivo studies of depression, anxiety, and cognitive impairment. Its demonstrated efficacy, comparable to fluoxetine in reversing CUMS-induced behavioral deficits, makes it a valuable tool for investigating antidepressant mechanisms beyond monoaminergic pathways [1]. Researchers can employ Helicide to explore the roles of hippocampal neurogenesis, neurotrophin signaling (BDNF), and the cAMP/PKA/CREB pathway in mood disorders [2]. The compound's ability to modulate lncRNA-miRNA networks also opens avenues for studying epigenetic regulation in depression [3]. For procurement, this translates to a high-value compound for behavioral pharmacology and neuroscience labs focusing on stress-related psychiatric conditions.

Pain and Analgesia Research

Given its established analgesic properties and clinical use in trigeminal neuralgia and vascular headaches, Helicide is a relevant compound for pain research [1]. Studies have shown that Helicide reduces pain in a rat model of knee osteoarthritis by inhibiting the TrkA-TRPV1 signaling pathway [2]. This specific mechanism, combined with its CNS effects, positions Helicide as a useful reference for investigating non-opioid analgesic pathways and for developing treatments for neuropathic and inflammatory pain. Procurement of Helicide supports pain research programs seeking natural product-derived leads with defined molecular targets.

Medicinal Chemistry and Derivatization Programs

Helicide's phenolic glycoside core and reactive formyl group make it an excellent starting material for synthetic modification. As evidenced by the enhanced activity of its 1,4-dihydropyridine and 3,4-dihydropyrimidine derivatives, Helicide can be used to generate focused libraries for SAR studies [1]. Procurement of high-purity Helicide (>98% by HPLC) enables medicinal chemistry teams to explore novel CNS-active agents with improved potency, selectivity, or pharmacokinetic properties. This application is particularly relevant for drug discovery programs aiming to overcome the limited oral bioavailability of the parent compound [2].

Natural Product Reference Standard and Quality Control

Helicide is the primary bioactive marker of Helicia nilagirica Bedd., and as such, it serves as a critical reference standard for the quality control of herbal extracts and traditional Chinese medicine formulations [1]. Analytical methods, including HPLC-UV and UFLC-ESI-MS/MS, have been validated for the quantification of Helicide in plant materials and biological matrices [2]. Procurement of certified Helicide reference material is essential for laboratories performing botanical authentication, standardization, and pharmacokinetic studies of Helicia-based products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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